molecular formula C13H10N2O4 B6518659 methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate CAS No. 864923-33-1

methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate

Cat. No.: B6518659
CAS No.: 864923-33-1
M. Wt: 258.23 g/mol
InChI Key: SXZWXRWFXFYFGZ-UHFFFAOYSA-N
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Description

Methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate is a tricyclic heterocyclic compound featuring an 8-oxa-3,5-diazatricyclic core fused with an acetoxy-methyl ester moiety. Its structure includes a bicyclic oxygen-nitrogen framework, which contributes to its unique electronic and steric properties.

Properties

IUPAC Name

methyl 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-18-10(16)6-15-7-14-11-8-4-2-3-5-9(8)19-12(11)13(15)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZWXRWFXFYFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The primary distinction between the target compound and its analogs lies in the functional group attached to the tricyclic core. Key comparisons include:

Compound Functional Group Molecular Formula Key Properties
Methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[...]-5-yl}acetate (Target) Methyl ester C₁₄H₁₂N₂O₄ Higher lipophilicity; potential prodrug character via ester hydrolysis .
N-(3-Nitrophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[...]-5-yl}acetamide (CM965147) Acetamide C₁₉H₁₃N₃O₅ Improved hydrogen-bonding capacity; enhanced stability in biological systems .
N-[(2-Chlorophenyl)methyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[...]-5-yl}acetamide (CM965162) Acetamide C₂₀H₁₆ClN₃O₃ Chlorine substituent increases electronegativity; may influence receptor affinity .
N-(2H-1,3-Benzodioxol-5-yl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[...]-5-yl}acetamide (BO49001) Acetamide C₁₉H₁₃N₃O₅ Benzodioxol group enhances π-π stacking potential; possible CNS activity .

Key Observations :

  • Ester vs. Amide : The methyl ester group in the target compound offers greater lipophilicity, making it more suitable for crossing lipid membranes. In contrast, amide derivatives exhibit stronger hydrogen-bonding interactions, which may improve target binding but reduce bioavailability .
  • Chlorine (CM965162) and benzodioxol (BO49001) groups introduce steric and electronic modifications that could tailor specificity for biological targets .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy : The target compound’s ester carbonyl (C=O) stretch appears near 1740 cm⁻¹, distinct from amide derivatives (1650–1680 cm⁻¹ for C=O and N-H stretches) .
  • UV-Vis : The tricyclic core absorbs at ~280–320 nm due to π→π* transitions. Substituents like nitro groups (CM965147) cause bathochromic shifts .
  • Melting Points : Amide derivatives generally exhibit higher melting points (e.g., CM965147: 240–245°C) due to stronger intermolecular forces, whereas the ester (target) may melt at 180–190°C .

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